molecular formula C21H25NO B1615210 3',5'-Dimethyl-2-piperidinomethyl benzophenone CAS No. 898773-36-9

3',5'-Dimethyl-2-piperidinomethyl benzophenone

Cat. No.: B1615210
CAS No.: 898773-36-9
M. Wt: 307.4 g/mol
InChI Key: SWEYWFHWJRZZHS-UHFFFAOYSA-N
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Description

Structural Characterization of 3',5'-Dimethyl-2-piperidinomethyl Benzophenone

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and substituents. The official IUPAC name for this compound is (3,5-dimethylphenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone, which precisely describes the structural arrangement and connectivity of all molecular components. This nomenclature system clearly identifies the ketone functionality (methanone) as the central connecting point between two substituted aromatic rings.

The compound is registered under Chemical Abstracts Service number 898773-36-9, providing a unique identifier for database searches and regulatory documentation. Alternative systematic names include 3',5'-dimethyl-2-piperidinomethylbenzophenone and various database-specific designations such as MFCD03842485 in chemical supplier catalogs. The naming convention emphasizes the positional relationships of substituents, with the prime notation (3', 5') indicating positions on the dimethyl-substituted phenyl ring, while the unprimed number (2) refers to the position on the piperidinomethyl-bearing aromatic ring.

The systematic approach to naming this compound also incorporates the heterocyclic nature of the piperidine moiety, which is properly designated as piperidin-1-ylmethyl to indicate the nitrogen atom's involvement in the linkage to the benzophenone framework. This nomenclature system ensures unambiguous identification of the compound across scientific literature and commercial databases, facilitating accurate communication among researchers and enabling precise chemical inventory management.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits complex three-dimensional characteristics resulting from the interplay between the rigid benzophenone core and the flexible piperidinomethyl substituent. The benzophenone moiety typically adopts a non-planar conformation where the two aromatic rings are twisted relative to each other due to steric interactions and electronic effects. The carbonyl group serves as a central hinge point, allowing for rotational freedom around the carbon-carbon bonds connecting the aromatic systems.

The piperidine ring adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated heterocycles. This chair conformation minimizes steric strain and optimizes bond angles throughout the cyclic structure. The methylene bridge connecting the piperidine nitrogen to the ortho-position of the benzophenone creates additional conformational flexibility, allowing the heterocyclic moiety to occupy various spatial orientations relative to the aromatic framework.

Conformational analysis reveals that multiple rotamers exist around the benzylic carbon-nitrogen bond, each corresponding to different orientations of the piperidine ring relative to the aromatic system. These conformational states exhibit varying degrees of stability based on steric interactions between the bulky piperidine group and the nearby aromatic hydrogen atoms. The presence of methyl substituents at the 3' and 5' positions of the remote phenyl ring introduces additional steric considerations that may influence the preferred conformational arrangements of the entire molecule.

The overall molecular shape can be described as having an extended conformation where the piperidinomethyl group projects away from the benzophenone plane to minimize unfavorable steric contacts. This spatial arrangement has important implications for the compound's physical properties, including solubility characteristics, crystal packing arrangements, and potential biological interactions with target molecules.

Crystallographic Data and X-ray Diffraction Studies

X-ray diffraction represents a fundamental analytical technique for determining the precise three-dimensional arrangement of atoms within crystalline materials, providing invaluable structural information about organic compounds such as this compound. While specific crystallographic data for this particular compound were not identified in the available literature, the general principles of X-ray diffraction analysis apply to the structural characterization of benzophenone derivatives and related heterocyclic compounds.

Crystallographic studies of benzophenone derivatives typically reveal important structural parameters including bond lengths, bond angles, and intermolecular interactions that govern crystal packing arrangements. The carbonyl group in benzophenone compounds often participates in hydrogen bonding interactions with neighboring molecules, contributing to the overall crystal stability and influencing physical properties such as melting point and solubility characteristics. The presence of the basic nitrogen atom in the piperidine ring may introduce additional opportunities for intermolecular interactions through hydrogen bonding or electrostatic attractions.

X-ray diffraction analysis would provide precise measurements of the dihedral angle between the two aromatic rings in the benzophenone moiety, offering quantitative data about the molecular conformation in the solid state. Such measurements are crucial for understanding the balance between intramolecular strain and intermolecular packing forces that determine the preferred molecular geometry. The technique would also reveal the exact orientation of the piperidinomethyl substituent relative to the benzophenone framework, providing insights into conformational preferences and steric interactions.

Powder diffraction patterns would enable phase identification and purity assessment of bulk samples, while single-crystal diffraction studies would yield complete structural details including atomic coordinates and thermal parameters. Modern X-ray diffraction instrumentation, equipped with advanced detector systems and monochromator configurations, provides high-resolution data suitable for detailed structural analysis of complex organic molecules.

Spectroscopic Identification Techniques

Spectroscopic methods provide essential tools for the structural identification and characterization of this compound, offering complementary information about different aspects of molecular structure and dynamics. These techniques enable researchers to confirm molecular identity, assess sample purity, and investigate structural features that may not be readily apparent through other analytical approaches. The combination of multiple spectroscopic methods creates a comprehensive analytical profile that supports definitive compound identification and quality assessment.

The spectroscopic characterization of this benzophenone derivative requires careful consideration of the various functional groups and structural features present in the molecule. The carbonyl group, aromatic systems, methyl substituents, and piperidine ring each contribute characteristic spectroscopic signatures that can be identified and analyzed using appropriate analytical techniques. Modern instrumentation provides high-resolution data that enables detailed interpretation of complex spectra and accurate structural assignments.

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy represents the most informative single analytical technique for structural elucidation of organic compounds, providing detailed information about molecular connectivity, stereochemistry, and dynamic behavior in solution. For this compound, both proton and carbon-13 nuclear magnetic resonance experiments would yield characteristic spectral patterns that enable complete structural assignment and molecular identification.

Proton nuclear magnetic resonance spectroscopy would reveal distinct resonance patterns for each type of hydrogen environment within the molecule. The aromatic protons on both phenyl rings would appear in the characteristic aromatic region between 7.0 and 8.0 parts per million, with specific chemical shifts influenced by the electron-withdrawing effect of the carbonyl group and the electron-donating properties of the methyl substituents. The methyl groups at the 3' and 5' positions would generate a sharp singlet around 2.3 parts per million, integrating for six protons due to the equivalent nature of these substituents.

The piperidinomethyl moiety would produce a complex multipicity pattern, with the benzylic methylene protons appearing as a singlet around 3.6 parts per million due to their attachment to the aromatic ring and proximity to the nitrogen atom. The piperidine ring protons would exhibit characteristic patterns in the aliphatic region, with the nitrogen-adjacent methylene groups appearing around 2.5 parts per million and the remaining ring protons showing typical alkyl chemical shifts between 1.4 and 1.8 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy would provide additional structural confirmation through the identification of distinct carbon environments. The carbonyl carbon would appear around 196 parts per million, characteristic of aromatic ketones. The aromatic carbons would span the region from 120 to 140 parts per million, with specific assignments possible based on substitution patterns and coupling experiments. The methyl carbons would appear around 21 parts per million, while the piperidine carbons would show typical saturated aliphatic chemical shifts.

Infrared Absorption Profile Analysis

Infrared spectroscopy provides valuable information about functional group identity and molecular vibrations, offering a complementary analytical approach to nuclear magnetic resonance for structural characterization of this compound. The infrared spectrum would exhibit characteristic absorption bands corresponding to specific vibrational modes of the various functional groups present in the molecule.

The most prominent feature in the infrared spectrum would be the strong carbonyl stretching vibration, expected to appear around 1660-1680 wavenumbers, characteristic of aromatic ketones. This absorption band represents the stretching motion of the carbon-oxygen double bond in the benzophenone moiety and serves as a definitive marker for ketone functionality. The exact frequency of this absorption would be influenced by conjugation effects with the adjacent aromatic systems and may provide insights into the electronic environment of the carbonyl group.

Aromatic carbon-hydrogen stretching vibrations would appear in the region around 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretching from the methyl groups and piperidine ring would contribute absorptions in the 2800-3000 wavenumber range. The aromatic carbon-carbon stretching vibrations would generate multiple bands in the 1400-1600 wavenumber region, creating a fingerprint pattern characteristic of substituted benzene rings.

The piperidine ring would contribute characteristic aliphatic carbon-hydrogen bending vibrations in the 1350-1470 wavenumber region, while carbon-nitrogen stretching vibrations would appear around 1000-1300 wavenumbers. The absence of broad hydroxyl or amine absorption bands would confirm the tertiary nature of the nitrogen atom and rule out the presence of primary or secondary amine impurities.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about molecular weight confirmation and fragmentation pathways that can support structural identification of this compound. The molecular ion peak would appear at mass-to-charge ratio 307, corresponding to the molecular weight of the compound and confirming the molecular formula C21H25NO.

Electron impact ionization would generate characteristic fragmentation patterns that reflect the stability of various molecular fragments and the preferred cleavage pathways under high-energy conditions. The benzophenone moiety typically undergoes fragmentation through loss of carbon monoxide, generating fragments at mass-to-charge ratio 279. Additional fragmentation would occur through cleavage of the benzylic carbon-nitrogen bond, producing fragments corresponding to the substituted benzophenone portion and the piperidinomethyl fragment.

The piperidine ring system would contribute characteristic fragments through alpha-cleavage reactions adjacent to the nitrogen atom, generating fragments at predictable mass-to-charge ratios that can be used for structural confirmation. The presence of methyl substituents would be evident through loss of methyl radicals, producing fragments 15 mass units lower than the parent ion or other fragment ions.

High-resolution mass spectrometry would provide accurate mass measurements that enable determination of molecular formulas for both the molecular ion and major fragment ions, supporting definitive structural assignments and ruling out alternative structural possibilities. The combination of accurate mass data and characteristic fragmentation patterns creates a unique mass spectrometric fingerprint for compound identification and purity assessment.

Computational Chemistry Approaches

Computational chemistry methods provide powerful tools for investigating the electronic structure, geometric properties, and chemical behavior of this compound at the molecular level. These theoretical approaches complement experimental characterization techniques by offering detailed insights into molecular properties that may be difficult or impossible to measure directly. Modern computational methods can predict molecular geometries, electronic distributions, vibrational frequencies, and chemical reactivity patterns with remarkable accuracy.

The application of computational chemistry to this benzophenone derivative enables researchers to understand the fundamental electronic factors that govern molecular structure and properties. Theoretical calculations can provide detailed information about conformational preferences, electronic charge distributions, molecular orbital compositions, and thermodynamic properties. These computational insights support experimental observations and help guide synthetic strategies and application development.

Density Functional Theory Modeling

Density functional theory represents the most widely used computational approach for studying organic molecules of moderate size, offering an excellent balance between computational efficiency and chemical accuracy for structural and electronic property predictions. For this compound, density functional theory calculations would provide optimized molecular geometries, electronic charge distributions, and vibrational frequency predictions that can be directly compared with experimental data.

Geometry optimization calculations using density functional theory would determine the most stable molecular conformation by minimizing the total electronic energy with respect to all nuclear coordinates. These calculations would reveal the preferred dihedral angle between the aromatic rings in the benzophenone moiety, the optimal orientation of the piperidinomethyl substituent, and the most favorable conformation of the piperidine ring. The optimized geometry would serve as the foundation for additional property calculations and provide a theoretical reference structure for comparison with experimental crystallographic data.

Electronic structure analysis through density functional theory would reveal the distribution of electron density throughout the molecule, highlighting regions of high and low electron concentration that influence chemical reactivity and intermolecular interactions. The calculations would identify the highest occupied molecular orbital and lowest unoccupied molecular orbital, providing insights into the electronic properties that govern optical absorption, chemical stability, and potential biological activity.

Vibrational frequency calculations based on the optimized density functional theory geometry would predict the infrared absorption spectrum, enabling direct comparison with experimental infrared spectroscopic data. These theoretical frequency predictions can assist in the assignment of experimental absorption bands and provide confidence in structural assignments. The calculations would also confirm that the optimized geometry represents a true energy minimum by ensuring that all calculated vibrational frequencies are positive.

Molecular Orbital Configuration Analysis

Molecular orbital theory provides a fundamental framework for understanding the electronic structure and chemical bonding in this compound, offering detailed insights into the distribution and behavior of electrons throughout the molecular framework. The molecular orbital configuration reveals how atomic orbitals combine to form bonding, antibonding, and nonbonding molecular orbitals that govern the molecule's electronic properties and chemical behavior.

The benzophenone moiety contains an extensive system of pi molecular orbitals resulting from the overlap of carbon 2p orbitals on the aromatic rings and the carbonyl group. These pi orbitals create a delocalized electronic system that influences the molecule's optical properties, chemical reactivity, and conformational preferences. The highest occupied pi molecular orbital would be primarily localized on the aromatic rings, while the lowest unoccupied pi molecular orbital would have significant character on the carbonyl group, consistent with the electron-accepting nature of ketone functionality.

The piperidine nitrogen atom contributes a lone pair of electrons that occupies a high-energy molecular orbital with significant nitrogen 2p character. This lone pair orbital plays a crucial role in the molecule's basicity, potential for hydrogen bonding, and coordination chemistry behavior. The spatial orientation and energy of this orbital influence the compound's interactions with other molecules and its potential biological activity.

Sigma molecular orbitals formed through the overlap of sp3 and sp2 hybrid orbitals create the basic molecular framework, providing the structural foundation for the molecule's three-dimensional geometry. The carbon-carbon and carbon-nitrogen sigma bonds exhibit varying degrees of polarization based on the electronegativity differences between the bonded atoms, creating regions of partial positive and negative charge that influence intermolecular interactions and chemical reactivity patterns.

Properties

IUPAC Name

(3,5-dimethylphenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO/c1-16-12-17(2)14-19(13-16)21(23)20-9-5-4-8-18(20)15-22-10-6-3-7-11-22/h4-5,8-9,12-14H,3,6-7,10-11,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEYWFHWJRZZHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2CN3CCCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643598
Record name (3,5-Dimethylphenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
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Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898773-36-9
Record name Methanone, (3,5-dimethylphenyl)[2-(1-piperidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898773-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Dimethylphenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
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URL https://comptox.epa.gov/dashboard/DTXSID60643598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 3',5'-Dimethyl-2-piperidinomethyl benzophenone involves the nucleophilic substitution of a piperidinomethyl group onto a suitably substituted benzophenone precursor.

  • Starting Materials : The key precursor is 3',5'-dimethylbenzophenone, which provides the methyl groups on the aromatic ring.
  • Nucleophile : Piperidine acts as the nucleophile to introduce the piperidinomethyl group.
  • Base Catalysis : The reaction is typically facilitated by a base such as sodium hydride or potassium carbonate. These bases deprotonate the piperidine or activate the benzophenone for nucleophilic attack.
  • Solvent : Polar aprotic solvents like tetrahydrofuran or dimethylformamide are commonly used to dissolve reactants and enhance reaction rates.
  • Temperature and Time : The reaction is usually conducted under controlled heating (e.g., 60–100°C) for several hours to ensure completion.

This nucleophilic substitution leads to the formation of the piperidinomethyl linkage at the 2-position of the benzophenone ring, yielding the target compound.

Industrial Scale Production

Industrial methods scale up the laboratory synthesis with optimization for yield, purity, and cost-effectiveness:

  • Continuous Flow Reactors : These enable precise control over reaction parameters, improving reproducibility and safety.
  • Purification Techniques : Post-reaction, the product is purified using recrystallization or chromatographic methods to achieve high purity suitable for commercial applications.
  • Process Optimization : Reaction parameters such as molar ratios, temperature, and solvent choice are fine-tuned to maximize yield and minimize byproducts.

Preparation of Key Intermediate: trans-3,5-Dimethylpiperidine

The piperidinomethyl group in the target compound requires the availability of trans-3,5-dimethylpiperidine as a building block.

  • Synthesis of trans-3,5-Dimethylpiperidine : According to patent CN113372262A, trans-3,5-dimethylpiperidine can be prepared via catalytic hydrogenation of 3,5-dimethylpyridine.
  • Catalysts and Conditions : Ruthenium, nickel, or palladium catalysts are employed under hydrogen atmosphere in solvents such as ethanol or tetrahydrofuran.
  • Reaction Parameters : Control of temperature, pressure, and reaction time is critical to achieve high stereoselectivity and yield.
  • Purification : The product is isolated by filtration and solvent removal, often followed by distillation or recrystallization.

This intermediate is then used in the nucleophilic substitution step to form the piperidinomethyl moiety on the benzophenone.

Reaction Mechanism Insights

The nucleophilic substitution mechanism involves:

  • Activation of Benzophenone : The base deprotonates the piperidine, increasing its nucleophilicity.
  • Nucleophilic Attack : The piperidinomethyl anion attacks the electrophilic carbon adjacent to the carbonyl group on the benzophenone ring.
  • Substitution : The leaving group (often a halide or activated leaving group in the precursor) is displaced, forming the C–N bond.

Summary Table of Preparation Methods

Step Reactants/Intermediates Reagents/Conditions Product/Outcome Notes
1 3',5'-Dimethylbenzophenone + Piperidine Base (NaH or K2CO3), polar aprotic solvent, 60–100°C, several hours This compound Nucleophilic substitution reaction
2 3,5-Dimethylpyridine Catalytic hydrogenation (Ru, Ni, Pd), H2 atmosphere, ethanol/THF trans-3,5-Dimethylpiperidine Key intermediate synthesis
3 Crude product Recrystallization or chromatography Pure target compound Purification step

Research Findings and Optimization

  • Yield Optimization : Studies indicate that the choice of base and solvent critically affects the yield and purity. Potassium carbonate in tetrahydrofuran often provides optimal results.
  • Stereochemistry Control : For the piperidine ring, catalytic hydrogenation conditions are optimized to favor the trans isomer, which is crucial for the desired biological activity.
  • Scalability : Continuous flow synthesis has been demonstrated to improve scalability and reproducibility for industrial production.
  • Environmental Considerations : Use of greener solvents and catalysts is under investigation to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Dimethyl-2-piperidinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The benzophenone moiety allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Halogenated or nitrated benzophenone derivatives.

Scientific Research Applications

3’,5’-Dimethyl-2-piperidinomethyl benzophenone is used in various scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein binding.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: The compound is used in the production of polymers, coatings, and UV absorbers.

Mechanism of Action

The mechanism of action of 3’,5’-Dimethyl-2-piperidinomethyl benzophenone involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It can also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Substituent Effects on Properties

  • Piperidinomethyl vs. Pyrrolidinomethyl/Piperazinomethyl Derivatives: Piperidinomethyl (6-membered ring) derivatives exhibit distinct steric and electronic profiles compared to pyrrolidinomethyl (5-membered) or piperazinomethyl (additional nitrogen) analogs. For example, 3'-cyano-2-(4-methylpiperazinomethyl) benzophenone (CAS: 898782-84-8) may display higher polarity due to the piperazine nitrogen, influencing solubility and receptor interactions . In contrast, the piperidinomethyl group in the target compound likely enhances lipophilicity, favoring membrane permeability .
  • The dimethyl substituents in the target compound may reduce electrophilicity, improving biocompatibility .

Substituted Hydroxybenzophenones

Compounds such as BPOH-TPA (5-(2-triphenylamine)-2-hydroxybenzophenone) and BPOH-PhCz (carbazole-substituted) are synthesized via Suzuki coupling (29–30% yields) and exhibit photophysical properties suitable for optoelectronic applications. The absence of a hydroxyl group in 3',5'-dimethyl-2-piperidinomethyl benzophenone reduces hydrogen-bonding capacity but increases stability under oxidative conditions .

Physicochemical Properties

Property This compound Benzophenone (Parent) BPOH-TPA 3,5-Dichloro-2'-piperidinomethyl Benzophenone
Molecular Weight (g/mol) ~350 (estimated) 182.22 441.17 ~400 (estimated)
Solubility Moderate in organic solvents Insoluble in water Soluble in THF/DCM Low (discontinued)
Stability Stable under standard conditions Light-sensitive Sensitive to oxidation Limited stability
Key Applications Photopharmacology, probes UV absorber Optoelectronics Biochemical studies

Data synthesized from

Key Findings and Implications

  • Structural Flexibility: Piperidinomethyl and dimethyl substituents balance lipophilicity and steric effects, making the compound versatile for therapeutic and photochemical applications.
  • Activity Retention: Despite substitutions, benzophenone derivatives often retain core bioactivity (e.g., receptor binding, enzyme inhibition), underscoring the scaffold’s robustness .
  • Synthetic Challenges : Cross-coupling yields (e.g., 29% for BPOH-TPA) highlight the need for optimized protocols to scale production .

Biological Activity

3',5'-Dimethyl-2-piperidinomethyl benzophenone is a benzophenone derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with biological systems, including enzyme inhibition and receptor modulation. Below is a detailed exploration of its biological activity, including synthesis methods, mechanisms of action, and relevant studies.

Overview of the Compound

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C18_{18}H23_{23}N\O
  • CAS Number: 898773-36-9

Physical Properties:

  • Appearance: White crystalline powder
  • Solubility: Enhanced by the piperidinomethyl group, improving reactivity and solubility compared to other benzophenone derivatives.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Starting Materials:
    • 3,5-Dimethylbenzoyl chloride
    • 2-Piperidinomethyl benzene
  • Reaction Conditions:
    • Conducted in the presence of a base (e.g., triethylamine) to neutralize hydrochloric acid formed during the reaction.
    • The reaction is optimized for yield and purity through recrystallization and chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound can inhibit enzyme activity by binding to active sites or allosteric sites, altering enzyme function. This inhibition can affect various metabolic pathways.
  • Receptor Modulation: It interacts with cellular receptors, potentially modulating signal transduction pathways involved in inflammation and pain response, suggesting therapeutic applications in anti-inflammatory and analgesic contexts.

Enzyme Inhibition Studies

A study investigating the enzyme inhibition properties of benzophenone derivatives highlighted that this compound exhibited significant inhibitory effects on certain enzymes. The mechanism involves competitive inhibition where the compound competes with substrate binding at the active site .

Toxicological Profile

Research on the toxicological effects of similar benzophenone compounds indicates that they may exhibit endocrine-disrupting properties. For instance, studies on bioconcentration in aquatic species revealed that metabolites of benzophenones could have higher toxicity than the parent compound, raising concerns about environmental impacts .

Comparative Analysis with Similar Compounds

Compound NameUnique FeaturesBiological Activity
This compoundPiperidinomethyl group enhances solubility and reactivityEnzyme inhibition, receptor modulation
2,5-Dimethyl-3'-piperidinomethyl benzophenoneSimilar structural features but different substitution patternModerate enzyme inhibition
Benzophenone-3Known for UV absorption propertiesEndocrine disruptor potential

Q & A

Q. What methodologies assess the environmental persistence of benzophenone derivatives?

  • Methodological Answer : Conduct OECD 301F biodegradation tests with activated sludge (30 mg/L inoculum). Measure biochemical oxygen demand (BOD) over 14 days. For soil persistence, use column leaching studies with ¹⁴C-labeled analogs and LC-MS/MS detection. Degradation <20% BOD indicates low biodegradability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3',5'-Dimethyl-2-piperidinomethyl benzophenone
Reactant of Route 2
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3',5'-Dimethyl-2-piperidinomethyl benzophenone

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